2-(4-(2-(2-oxobenzo[cd]indol-1(2H)-yl)ethyl)piperazin-1-yl)-N-(3-phenylpropyl)acetamide
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Description
2-(4-(2-(2-oxobenzo[cd]indol-1(2H)-yl)ethyl)piperazin-1-yl)-N-(3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C28H32N4O2 and its molecular weight is 456.59. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition
Research on similar compounds, such as thiazole-piperazines, has demonstrated significant potential in enzyme inhibition, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurochemistry, and their inhibition can be relevant for treating neurodegenerative diseases such as Alzheimer's. The study by Yurttaş, Kaplancıklı, and Özkay (2013) on thiazole-piperazines revealed that certain derivatives exhibit high inhibition rates against AChE, suggesting potential applications in neuropharmacology (Yurttaş, Kaplancıklı, & Özkay, 2013).
Molecular Synthesis and Characterization
The structural elucidation and synthesis of complex organic compounds are fundamental aspects of chemical research. Studies like those by Dwivedi et al. (2003) on the CVS disorder agent "compound 93/478" involve developing sensitive analytical methods for quality control and stability studies, which are crucial for pharmaceutical development. Such methodologies could be applicable to the analysis and quality control of compounds like "2-(4-(2-(2-oxobenzo[cd]indol-1(2H)-yl)ethyl)piperazin-1-yl)-N-(3-phenylpropyl)acetamide" (Dwivedi et al., 2003).
Development of Therapeutic Agents
Compounds with similar structures have been explored for their potential as therapeutic agents, particularly in the field of antimicrobial and anticancer research. For instance, Gong Ping (2008) synthesized oxazolidinone-indole carboxylate hybrids and evaluated their antibacterial activities, suggesting that similar structural compounds could be explored for their antimicrobial properties (Gong Ping, 2008). Moreover, compounds like "2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride [K-604]" have been identified as potent inhibitors with selectivity for human enzymes, indicating potential applications in disease treatment (Shibuya et al., 2018).
Properties
IUPAC Name |
2-[4-[2-(2-oxobenzo[cd]indol-1-yl)ethyl]piperazin-1-yl]-N-(3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O2/c33-26(29-14-6-9-22-7-2-1-3-8-22)21-31-17-15-30(16-18-31)19-20-32-25-13-5-11-23-10-4-12-24(27(23)25)28(32)34/h1-5,7-8,10-13H,6,9,14-21H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBUHRVCDGHQCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NCCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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